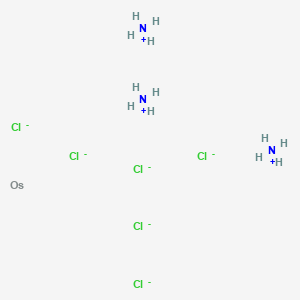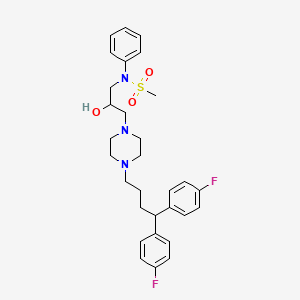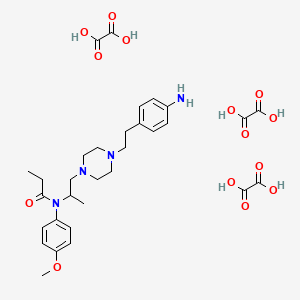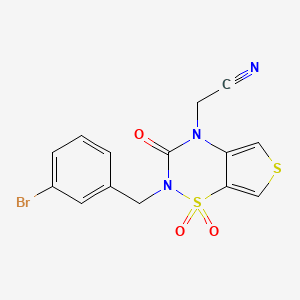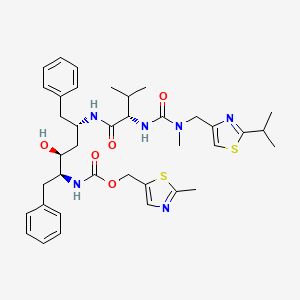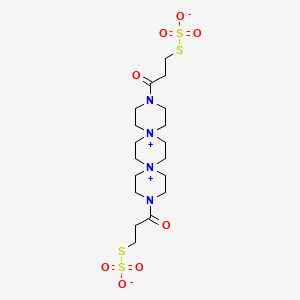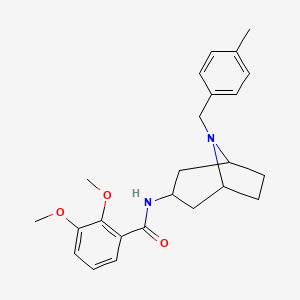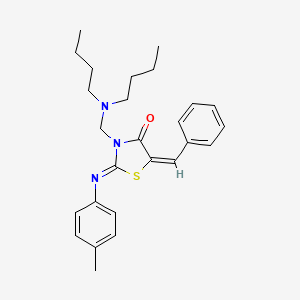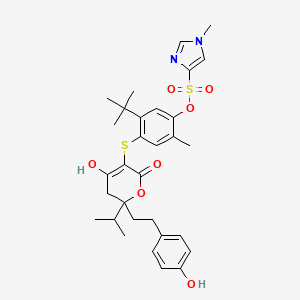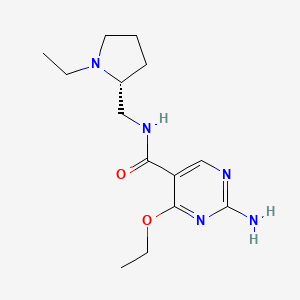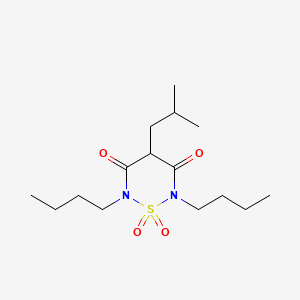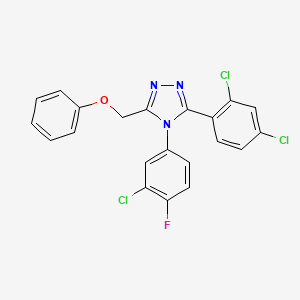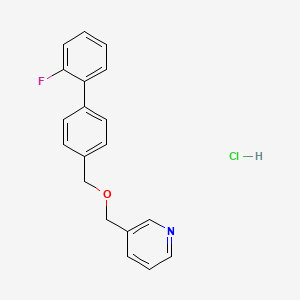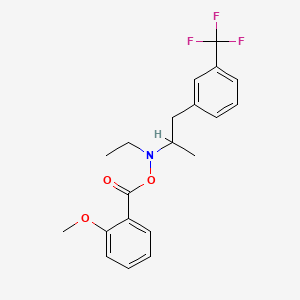
N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with a unique structure that includes an ethyl group, a methoxybenzoyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves several steps. One common method includes the reaction of N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ethyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-Ethyl-N-((2-methoxybenzoyl)oxy)-alpha-methyl-3-(trifluoromethyl)benzeneethanamine can be compared with other similar compounds, such as:
N-ethyl-N’-(2-methoxybenzoyl)-N-phenylthiourea: This compound has a similar structure but contains a thiourea group instead of an ethanamine group.
N-ethyl-3,7-bis(trifluoromethyl)phenothiazine: This compound has a similar trifluoromethyl group but a different core structure.
3-methoxy-N-{2-[(4-methoxybenzoyl)-2-methyl]anilino}ethyl-N-(2-methoxybenzoyl)benzeneethanamine: This compound has a similar methoxybenzoyl group but a different substitution pattern.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94593-34-7 |
|---|---|
Molecular Formula |
C20H22F3NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2-methoxybenzoate |
InChI |
InChI=1S/C20H22F3NO3/c1-4-24(27-19(25)17-10-5-6-11-18(17)26-3)14(2)12-15-8-7-9-16(13-15)20(21,22)23/h5-11,13-14H,4,12H2,1-3H3 |
InChI Key |
ZELIGGZFSBDUNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


